1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Catalog No.
S547994
CAS No.
939805-30-8
M.F
C27H26F5N7O3
M. Wt
591.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylm...

CAS Number

939805-30-8

Product Name

1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

IUPAC Name

1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Molecular Formula

C27H26F5N7O3

Molecular Weight

591.5 g/mol

InChI

InChI=1S/C27H26F5N7O3/c1-41-13-17-22(12-38-6-8-42-9-7-38)39-24(25(33)34-14-35-39)23(17)15-2-5-20(19(29)10-15)36-26(40)37-21-11-16(27(30,31)32)3-4-18(21)28/h2-5,10-11,14H,6-9,12-13H2,1H3,(H2,33,34,35)(H2,36,37,40)

InChI Key

GZPJCJKUZPUFAL-UHFFFAOYSA-N

SMILES

COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

ACTB1003; ACTB 1003; ACTB-1003.

Canonical SMILES

COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5

Description

The exact mass of the compound Actb-1003 is 591.20173 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Multiple Kinases

ACTB-1003 is known to inhibit several kinases, including:

  • Fibroblast growth factor receptors (FGFR): Mutations in these receptors are implicated in various cancers. ACTB-1003's ability to inhibit FGFR makes it a valuable tool for studying the role of these mutations in cancer development and progression [1].
  • Vascular endothelial growth factor receptor 2 (VEGFR2): This receptor plays a key role in angiogenesis. Inhibition of VEGFR2 by ACTB-1003 allows researchers to investigate its role in blood vessel formation and related diseases [1].
  • Tie-2 receptor: Similar to VEGFR2, Tie-2 is another receptor involved in angiogenesis. ACTB-1003's inhibitory effect on Tie-2 provides a research avenue for understanding its contribution to blood vessel development [1].
  • Ribosomal S6 kinase (p70S6K) and RSK: These kinases are part of a signaling pathway downstream of PI3K, which is a signaling molecule involved in cell growth and survival. ACTB-1003's ability to inhibit these kinases allows researchers to study their role in these cellular processes [1].

Source

[1] MyBioSource: ACTB-1003, inhibitor

1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea is a complex organic compound characterized by its unique structural features, including a pyrrolo[2,1-f][1,2,4]triazin core. This compound contains multiple functional groups such as amino, methoxymethyl, and trifluoromethyl, which contribute to its chemical reactivity and potential biological activity. The presence of fluorine atoms enhances its lipophilicity and may influence its pharmacokinetic properties.

Actb-1003 inhibits the activity of several kinases that play crucial roles in cancer progression []. Here are its key targets:

  • Fibroblast growth factor receptors (FGFRs): Actb-1003 potently inhibits FGFRs with mutations frequently found in various cancers []. This disrupts cancer cell proliferation and survival signaling [].
  • Vascular endothelial growth factor receptor 2 (VEGFR2): Inhibition of VEGFR2 by Actb-1003 hinders the formation of new blood vessels (angiogenesis) that tumors require for growth [].
  • Tie-2: Another target of Actb-1003, Tie-2 is a receptor tyrosine kinase involved in blood vessel development. Its inhibition contributes to the anti-angiogenic effect [].
  • Ribosomal S6 kinase (p70S6K) & RSK: These kinases regulate protein synthesis, and their inhibition by Actb-1003 may induce cancer cell death (apoptosis) [].
  • Fluorinated compounds can have various adverse effects, depending on the specific structure.
  • Kinase inhibitors can have off-target effects, disrupting the function of unintended proteins.
Typical for urea derivatives and heterocyclic compounds:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of amines and carbonyl compounds.
  • Reduction: The nitro or other reducible functionalities in the structure can be reduced to amines using reducing agents like lithium aluminum hydride.
  • Cyclization: The compound may participate in cyclization reactions due to the presence of reactive functional groups, potentially forming new heterocycles.

The biological activity of 1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea has been investigated in various studies. Its structural features suggest potential activity against specific biological targets:

  • Anticancer Activity: Compounds with similar structures have shown promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Antiviral Properties: Some derivatives exhibit antiviral activity by interfering with viral replication or entry into host cells.
  • Enzyme Inhibition: The presence of the morpholine group may allow for interaction with enzymes involved in metabolic pathways, potentially leading to inhibition.

The synthesis of 1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea typically involves multiple synthetic steps:

  • Formation of the Pyrrolo[2,1-f][1,2,4]triazin Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: Functionalization can be performed using methods such as alkylation (for methoxymethyl groups) and fluorination (for introducing fluorine atoms).
  • Urea Formation: The final step involves coupling an amine with a carbonyl compound to form the urea linkage.

The compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating cancers or viral infections.
  • Chemical Probes: It could be used as a chemical probe in biological studies to investigate specific pathways or mechanisms.
  • Material Science: Its unique structure may lend itself to applications in materials science for developing new polymers or coatings.

Interaction studies are crucial for understanding how 1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea interacts with biological targets:

  • Binding Affinity Tests: These tests evaluate how well the compound binds to specific receptors or enzymes.
  • Cell Culture Studies: Investigating the effects on cell viability and proliferation can provide insight into its therapeutic potential.
  • In Vivo Studies: Animal models may be used to assess pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea. Here are some examples:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
Compound AContains a pyrimidine ringAnticancerHigher selectivity towards specific cancer cell lines
Compound BSimilar urea linkageAntiviralExhibits broad-spectrum antiviral activity
Compound CFluorinated aromatic systemEnzyme inhibitorEnhanced metabolic stability due to fluorination

These comparisons highlight the uniqueness of 1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea in terms of its complex structure and potential multifunctional applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

591.20172853 g/mol

Monoisotopic Mass

591.20172853 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

44750KD9OE

Wikipedia

Actb-1003

Dates

Modify: 2023-08-15
1. Dixon, Julie; Magnuson, Steven; Phillips, Barton; Wang, Yamin; Li, Tindy; Parcella, Kyle; Newcom, Jason; Kluender, Harold; Hong, Zhenqiu; Chandler, Brent; et al. Preparation of substituted 4-​aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis. PCT Int. Appl. (2007), WO 2007064883 A2.

Explore Compound Types